molecular formula C10H25N5 B6341358 Methylamino-(13)aneN4 CAS No. 1191423-80-9

Methylamino-(13)aneN4

Cat. No. B6341358
CAS RN: 1191423-80-9
M. Wt: 215.34 g/mol
InChI Key: WZYLHNBQPWGVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylamino-(13)aneN4 is a chemical compound with a molecular formula of C4H13N4. It is an aliphatic amine, a type of organic compound that is composed of nitrogen, hydrogen, and carbon. Methylamino-(13)aneN4 is a colorless, volatile liquid that is soluble in polar solvents and has a boiling point of 109°C. It has a wide range of applications in synthetic organic chemistry, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

Methylamino-(13)aneN4 is an amine, which means that it is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules in a variety of ways, such as forming complexes with metal ions or reacting with other molecules to form new compounds.
Biochemical and Physiological Effects
Methylamino-(13)aneN4 has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have an effect on the metabolism of certain drugs, such as amphetamine.

Advantages and Limitations for Lab Experiments

Methylamino-(13)aneN4 has several advantages for use in laboratory experiments. It is a volatile liquid, making it easy to handle and store. It is also soluble in polar solvents, making it easy to dissolve and work with. However, it is also flammable and should be handled with care.

Future Directions

Future research on Methylamino-(13)aneN4 could focus on further elucidating its biochemical and physiological effects. Additionally, further research could focus on the synthesis of new materials using methylamino-(13)aneN4, or on the development of new methods for synthesizing the compound. Finally, research could focus on the use of methylamino-(13)aneN4 in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

Methylamino-(13)aneN4 can be synthesized using a variety of methods. One method involves the reaction of methyl bromide with ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the amine. Another method involves the reaction of dimethylamine with acetic anhydride in the presence of a base, such as sodium acetate or potassium acetate, to form the amine.

Scientific Research Applications

Methylamino-(13)aneN4 has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of new materials, such as polymers and nanomaterials. In addition, it has been used in the synthesis of proteins and peptides, and in the study of enzyme-catalyzed reactions.

properties

IUPAC Name

1,4,7,10-tetrazacyclotridec-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5/c11-8-10-9-14-5-4-12-2-1-3-13-6-7-15-10/h10,12-15H,1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLHNBQPWGVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCC(NCCNC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetrazacyclotridec-5-ylmethanamine

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